(-)-Sesamin

Description

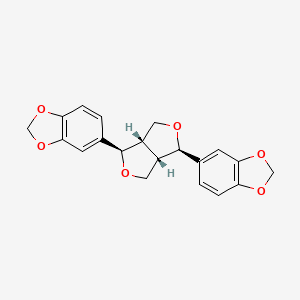

Structure

3D Structure

Properties

IUPAC Name |

5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUIKBAABKQKQ-NSMLZSOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](CO[C@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13079-95-3 | |

| Record name | Sesamin, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013079953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESAMIN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VCT11F572 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(-)-Sesamin: A Comprehensive Technical Guide on its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sesamin is a prominent lignan (B3055560) found in sesame seeds (Sesamum indicum) and sesame oil.[1][2] It has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and lipid-lowering effects.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical and spectral properties, and key biological activities of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Identification

This compound is a symmetrical lignan that belongs to the furofuran class.[5][6] Its structure consists of two 1,3-benzodioxole (B145889) units linked by a central tetrahydrofuro[3,4-c]furan ring system.[6] The stereochemistry of the naturally occurring this compound is [1S-(1α,3aα,4α,6aα)].[7]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 5-[(3R,3aS,6R,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole | [8] |

| Systematic IUPAC Name | (7α,7′α,8α,8′α)-3,4:3′,4′-Bis[methylenebis(oxy)]-7,9′:7′,9-diepoxylignane | [9] |

| CAS Number | 13079-95-3 | [8] |

| Molecular Formula | C₂₀H₁₈O₆ | [8][10] |

| Molecular Weight | 354.35 g/mol | [11] |

| Canonical SMILES | C1[C@H]2--INVALID-LINK----INVALID-LINK--C5=CC6=C(C=C5)OCO6 | [12] |

| InChIKey | PEYUIKBAABKQKQ-NSMLZSOPSA-N | [8] |

Physicochemical and Spectral Properties

This compound is a white crystalline solid.[12] Its physicochemical and spectral properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White crystalline powder | [12] |

| Melting Point | 121.0 to 125.0 °C | [4] |

| Boiling Point | 504.4 ± 50.0 °C (Predicted) | [4][13] |

| Solubility | Soluble in: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Methanol (B129727).[7][14] Sparingly soluble in: Aqueous buffers.[7] Insoluble in: Water.[15][16] | |

| Storage Temperature | -20°C | [7][12] |

| Stability | ≥ 4 years at -20°C | [7] |

Table 3: Spectral Data for this compound

| Spectral Data | Wavelength/Shift | Reference |

| UV/Vis (λmax) | 235, 286 nm | [7] |

Biological Activities and Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant, anti-inflammatory, and neuroprotective properties.[1][3]

Antioxidant Activity

This compound demonstrates antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation.[17] This activity is crucial in protecting cells from oxidative damage, which is implicated in various chronic diseases.[3]

Anti-inflammatory Effects

Sesamin (B1680957) exerts potent anti-inflammatory effects by modulating key signaling pathways.[1][18] It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and various cytokines like TNF-α, IL-1β, and IL-6.[18] The primary mechanisms involve the downregulation of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 signaling pathway.[18][19][20]

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in various experimental models of neurological disorders.[3][17] It can cross the blood-brain barrier and exert its protective actions by reducing oxidative stress, inflammation, and apoptosis in neuronal cells.[3][20] Studies have shown that sesamin can attenuate neuronal damage in cerebral ischemia and mitigate the neurotoxicity induced by agents like lipopolysaccharide (LPS).[17][21]

Caption: Neuroprotective mechanisms of this compound.

Experimental Protocols

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the free radical scavenging activity of a compound.[22]

Methodology:

-

Preparation of DPPH Solution: A stock solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) is prepared in methanol (e.g., 1 x 10⁻³ M) and stored at -20°C.[22] A working solution (e.g., 6 x 10⁻⁵ M) is prepared by diluting the stock solution with methanol.[22]

-

Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare various concentrations.

-

Reaction: A small volume of the this compound solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH working solution (e.g., 3.9 mL).[22]

-

Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[22]

-

Measurement: The absorbance of the solution is measured at 515 nm using a UV-Vis spectrophotometer.[22]

-

Calculation: The percentage of DPPH scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] * 100.[23]

Caption: Experimental workflow for the DPPH assay.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[24]

Methodology:

-

Cell Culture: RAW 264.7 cells are seeded in a 96-well plate and cultured overnight.[24]

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration.

-

Stimulation: The cells are then stimulated with LPS (e.g., 500 ng/mL) for 24 hours to induce an inflammatory response and NO production.[24]

-

Nitrite (B80452) Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.[24]

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Conclusion

This compound is a multifaceted lignan with a well-defined chemical structure and a broad spectrum of biological activities. Its antioxidant, anti-inflammatory, and neuroprotective properties, mediated through the modulation of key signaling pathways, make it a promising candidate for further research and development in the fields of functional foods, nutraceuticals, and pharmaceuticals. The experimental protocols outlined in this guide provide a foundation for researchers to investigate and harness the therapeutic potential of this remarkable natural compound.

References

- 1. Immunomodulatory and anti-inflammatory effects of sesamin: mechanisms of action and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]

- 4. Sesamin CAS#: 607-80-7 [m.chemicalbook.com]

- 5. Showing Compound (+)-Sesamin (FDB012573) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Sesamin, (-)- | C20H18O6 | CID 382073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sesamin - Wikipedia [en.wikipedia.org]

- 10. Sesamin | C20H18O6 | CID 72307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sesamin | 607-80-7 [chemicalbook.com]

- 12. biorlab.com [biorlab.com]

- 13. Sesamin | CAS#:607-80-7 | Chemsrc [chemsrc.com]

- 14. Sesamin - Lifeasible [lifeasible.com]

- 15. selleckchem.com [selleckchem.com]

- 16. apexbt.com [apexbt.com]

- 17. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory and Anticancer Properties of Bioactive Compounds from Sesamum indicum L.—A Review [mdpi.com]

- 19. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Effects of sesame seed extract as a natural antioxidant on the oxidative stability of sunflower oil - PMC [pmc.ncbi.nlm.nih.gov]

- 23. journals.ekb.eg [journals.ekb.eg]

- 24. nant.mohw.gov.tw [nant.mohw.gov.tw]

A Technical Guide to the Natural Sources and Isolation of (-)-Sesamin

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Sesamin, a major lignan (B3055560) found predominantly in sesame seeds (Sesamum indicum L.), has garnered significant scientific interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound and details the principal methodologies for its extraction, isolation, and purification. This document offers comprehensive experimental protocols and quantitative data to support researchers and professionals in the fields of natural product chemistry and drug development.

Natural Sources of this compound

The primary and most commercially viable source of this compound is the seed of the sesame plant (Sesamum indicum L.). The concentration of sesamin (B1680957) can vary significantly depending on the cultivar, seed coat color, and geographical origin. Other sources include the bran of various grains and certain vegetables, though in much lower concentrations.

Sesamin Content in Sesamum indicum L.

The lignan content in sesame seeds is influenced by genetic and environmental factors. Black sesame seeds have been reported to contain the highest levels of total lignans (B1203133), including sesamin.

Table 1: Sesamin Content in Various Sesame Cultivars

| Sesame Cultivar/Type | Sesamin Content (mg/g of seed) | Reference |

| Chinese Cultivars (Average of 62) | 0.82 - 11.05 | [1] |

| Korean Landraces (Average of 403) | 2.09 ± 1.02 | [2][3] |

| Tamil Nadu Germplasm (India) | 2.03 - 6.45 | |

| Indian Germplasm | up to 2.45 | [4] |

| Taiwanese Cultivars | 2.16 ± 0.10 | [5] |

| US-grown Cultivars | 1.63 | [4] |

Isolation and Purification Methodologies

The isolation of this compound from its natural matrix involves a multi-step process, typically beginning with oil extraction followed by purification techniques to separate sesamin from other lignans and lipids. The main methods employed are solvent extraction, supercritical fluid extraction (SFE), and various forms of chromatography.

General Workflow for this compound Isolation

The overall process for isolating this compound can be visualized as a sequential workflow, starting from the raw sesame seeds and culminating in the purified compound.

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and efficient technology for extracting sesamin. The solvating power of supercritical CO₂ can be tuned by modifying temperature and pressure, and by the addition of co-solvents like ethanol (B145695).

Table 2: Supercritical Fluid Extraction Parameters for Sesamin

| Parameter | Value | Outcome/Reference |

| Pressure | 2-4 kpsi (13.8 - 27.6 MPa) | Higher pressure increases CO₂ density and solvating power.[1] |

| Temperature | 40 - 60 °C | Optimal yield at 50°C.[1] |

| Co-solvent | 2 - 25 mol% Ethanol | 10 mol% ethanol showed optimal results for lignan extraction.[1] |

| CO₂ Flow Rate | 2 mL/min | Influences extraction time and efficiency. |

| Particle Size | 300 - 600 µm | Smaller particle size increases the surface area for extraction. |

| Yield | 0.58 - 1.16 mg/g extract | Under optimal conditions.[1] |

Experimental Protocol 1: Supercritical CO₂ Extraction of Sesamin

-

Sample Preparation: Grind sesame seeds to a particle size of 300-600 µm.

-

SFE System Setup: Load the ground sesame seeds into the extractor vessel of a supercritical fluid extraction system.

-

Parameter Settings:

-

Set the extraction temperature to 50°C.

-

Pressurize the system to 4 kpsi (27.6 MPa).

-

Introduce 10 mol% ethanol as a co-solvent.

-

Set the CO₂ flow rate to 2 mL/min.

-

-

Extraction: Perform the extraction for a predetermined duration, typically ranging from 1 to 5 hours.

-

Collection: Collect the extract from the separator. The extract will contain sesame oil and enriched lignans.

-

Solvent Removal: If a co-solvent is used, remove it from the extract under reduced pressure using a rotary evaporator.

Solvent Extraction

Conventional solvent extraction is a widely used method for obtaining a crude extract containing sesamin. The choice of solvent is critical for achieving high extraction efficiency.

Table 3: Solvent Extraction Parameters for Sesamin

| Solvent System | Solid-to-Solvent Ratio (w/v) | Extraction Time | Temperature | Purity/Yield | Reference |

| 85% Ethanol | 1:10 | 12 hours | 75°C (with agitation) | >95% purity after crystallization | [4] |

| 80% Ethanol | Not specified | Not specified | Not specified | Sufficient for HPLC analysis | [6] |

| n-Hexane, Petroleum Ether, Benzene | Not specified | 3.5 - 4 hours | 90 - 100°C | Yields of 50.62 - 51.59% | |

| Acetonitrile (from sesame oil) | 1:3 (v/v) | 75 minutes (3 cycles) | Not specified | 5.25 mg sesamin/mL of oil | [7] |

Experimental Protocol 2: Solvent Extraction of Sesamin from Sesame Seed Husks

-

Raw Material: Use sesame seed husks as the starting material.

-

Extraction:

-

Place the sesame seed husks in an extractor.

-

Add 85% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Maintain the temperature at 75°C with agitation (150 rpm) for 12 hours.

-

-

Filtration: Filter the mixture to separate the liquid extract from the solid residue.

-

Concentration: Concentrate the extract under reduced pressure using a rotary evaporator.

-

Crystallization: Subject the concentrated extract to low-temperature crystallization to obtain high-purity sesamin.

Chromatographic Purification

Following initial extraction, chromatographic methods are essential for isolating sesamin from other co-extracted compounds, particularly its epimer sesamolin (B1680958).

Column chromatography is often used as an initial purification step to enrich the lignan fraction.

Experimental Protocol 3: Column Chromatography for Lignan Enrichment

-

Stationary Phase: Pack a glass column with alumina.

-

Sample Loading: Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column.

-

Elution: Elute the column with petroleum ether. The furofuran lignans, including sesamin, will be collected.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to pool the lignan-containing fractions.

Preparative HPLC is a high-resolution technique capable of yielding high-purity sesamin.

Table 4: Preparative HPLC Parameters for Sesamin Purification

| Column | Mobile Phase | Flow Rate | Detection | Purity Achieved | Reference |

| RP-18 | Methanol (B129727):Water (70:30, v/v) | 1 mL/min | UV (290 nm) | > 99% | [8] |

Experimental Protocol 4: Preparative RP-HPLC for Sesamin Isolation

-

System: Use a preparative HPLC system equipped with a reversed-phase (RP-18) column.

-

Mobile Phase: Prepare a mobile phase of 70:30 (v/v) methanol and water.

-

Sample Injection: Inject the lignan-enriched fraction obtained from column chromatography.

-

Elution: Perform isocratic elution at a flow rate of 1 mL/min.

-

Fraction Collection: Collect the peak corresponding to sesamin, as determined by retention time and UV detection at 290 nm.

-

Purity Analysis: Confirm the purity of the isolated sesamin using analytical HPLC.

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be advantageous for preventing irreversible adsorption of the sample.

Table 5: HSCCC Parameters for Sesamin Purification

| Solvent System | Mode | Purity Achieved | Reference |

| Hexane:Ethyl Acetate:Methanol:Water (7:3:7:3, v/v/v/v) | Not specified | > 99% | [9][10] |

| n-Hexane:Ethyl Acetate:Ethanol:Water (2:3:3:2, v/v/v/v) | Not specified | > 95% | [11] |

| Petroleum Ether:Ethyl Acetate:Methanol:Water (1:0.4:1:0.5, v/v/v/v) | Not specified | High purity | [12] |

Experimental Protocol 5: HSCCC for Sesamin Purification

-

Solvent System Preparation: Prepare a two-phase solvent system, for example, hexane:ethyl acetate:methanol:water (7:3:7:3, v/v/v/v). Equilibrate the mixture in a separatory funnel and separate the two phases.

-

HSCCC Instrument Setup: Fill the coil of the HSCCC instrument with the stationary phase.

-

Sample Injection: Dissolve the crude lignan extract in a small volume of the biphasic solvent system and inject it into the instrument.

-

Elution: Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at high speed.

-

Fraction Collection: Collect fractions and monitor with TLC or HPLC to identify and pool the fractions containing pure sesamin.

Analytical Quantification

Accurate quantification of sesamin in extracts and final products is crucial. HPLC is the most common analytical technique for this purpose.

Table 6: Analytical HPLC Parameters for Sesamin Quantification

| Column | Mobile Phase | Flow Rate | Detection | Reference |

| C18 (250 x 4.6 mm, 5 µm) | Methanol:Water (70:30, v/v) | 1 mL/min | UV (290 nm) | [8] |

| C18 (50 x 4.6 mm) | 1% Phosphate Buffer (pH 4.5):Acetonitrile:Water (60:40) | 1 mL/min | UV (264 nm) | [6] |

| Vertisep™ UPS Silica (4.6 x 250 mm, 5 µm) | n-Hexane:Tetrahydrofuran:2-Propanol | Not specified | DAD-FLD | [13] |

Conclusion

The isolation of this compound from Sesamum indicum L. can be achieved through a variety of methods, each with its own advantages and limitations. Supercritical fluid extraction offers a green and tunable alternative to traditional solvent extraction. Subsequent purification by chromatographic techniques, particularly preparative HPLC and HSCCC, is necessary to obtain high-purity this compound for research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for the development and optimization of processes for the isolation of this valuable bioactive compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Sesamin and Sesamolin in Sesame (Sesamum indicum L.) Seeds Using UV Spectrophotometer and HPLC -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]

- 3. CN101092421B - New technique for extracting sesamin - Google Patents [patents.google.com]

- 4. CN103896956A - Method for extracting sesamin from sesame seed husks - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography. | Semantic Scholar [semanticscholar.org]

- 10. Determination and purification of sesamin and sesamolin in sesame seed oil unsaponified matter using reversed-phase liquid chromatography coupled with photodiode array and tandem mass spectrometry and high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Recovery of Sesamin, Sesamolin, and Minor Lignans From Sesame Oil Using Solid Support-Free Liquid–Liquid Extraction and Chromatography Techniques and Evaluation of Their Enzymatic Inhibition Properties [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of (-)-Sesamin in Sesamum indicum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesamum indicum L., commonly known as sesame, is a globally significant oilseed crop. Beyond its nutritional value, sesame is a rich source of lignans (B1203133), a class of phenylpropanoid-derived specialized metabolites with a wide range of health-promoting properties. Among these, (-)-sesamin has garnered considerable attention for its antioxidant, anti-inflammatory, and neuroprotective activities. Understanding the intricate biosynthetic pathway of this compound is paramount for metabolic engineering strategies aimed at enhancing its production in sesame and for developing novel biotechnological platforms for its synthesis. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the key enzymatic steps, quantitative data on lignan (B3055560) content, and detailed experimental protocols for its investigation.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the precursor, coniferyl alcohol. The subsequent steps leading to this compound involve a series of stereospecific and regioselective enzymatic reactions. The pathway can be broadly divided into three key stages:

-

Dimerization of Coniferyl Alcohol to (+)-Pinoresinol: The pathway to this compound begins with the dimerization of two molecules of E-coniferyl alcohol. This reaction is mediated by a dirigent protein (DIR) , which controls the stereoselective coupling of coniferyl alcohol radicals to form (+)-pinoresinol.[1][2] This step is crucial as it establishes the core furofuran lignan skeleton.

-

Conversion of (+)-Pinoresinol to (+)-Piperitol: Following its formation, (+)-pinoresinol undergoes the formation of a methylenedioxy bridge. This reaction is catalyzed by piperitol/sesamin (B1680957) synthase (PSS) , a cytochrome P450 enzyme also known as CYP81Q1 .[3][4] This enzyme utilizes NADPH and molecular oxygen, with the necessary electrons being transferred from NADPH by a cytochrome P450 reductase (CPR) .[1][5]

-

Formation of this compound from (+)-Piperitol: The final step in the biosynthesis of this compound is the formation of a second methylenedioxy bridge on (+)-piperitol. This reaction is also catalyzed by the bifunctional enzyme CYP81Q1 (PSS) , which converts (+)-piperitol into this compound.[3][4]

It is important to note that sesamin can be further metabolized to other lignans, such as sesamolin (B1680958) and sesaminol (B613849), by another cytochrome P450 enzyme, CYP92B14.[3]

Pathway Visualization

Quantitative Data

The content of sesamin and other lignans can vary significantly among different sesame varieties and at different stages of seed development. The following tables summarize quantitative data from various studies.

Table 1: Lignan Content in Different Sesame Varieties

| Sesame Variety/Line | Sesamin Content (mg/g) | Sesamolin Content (mg/g) | Total Lignan Content (mg/g) | Reference |

| KMR-108 | - | - | 4.55 | [6] |

| SI-3106 | - | - | 4.48 | [6] |

| SI-1236 | - | - | 4.17 | [6] |

| 40 Tamil Nadu Lines (Range) | 0.08 - 2.58 | 0.28 - 2.52 | 0.49 - 4.55 | [6][7] |

| 8 Korean Varieties (Range) | 0.721 - 2.731 | 4.427 - 10.258 | 5.220 - 12.684 | [8] |

| RIL Population (Range) | 0.33 - 7.52 | 0.36 - 2.70 | - | [9] |

Table 2: Lignan Content at Different Seed Developmental Stages

| Lignan | Young Stage (mg/kg) | Matured Stage (mg/kg) | Reference |

| Pinoresinol | - | 0.8 | [10] |

| Sesamin | - | 192 | [10] |

| Sesamolin | - | 84.5 | [10] |

Experimental Protocols

Quantification of Sesamin and Other Lignans by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the extraction and quantification of sesamin and sesamolin from sesame seeds.

a. Sample Preparation and Extraction:

-

Grind sesame seeds into a fine powder.

-

Accurately weigh 0.1 g of the powdered sample.[8]

-

Add 10 mL of 80% ethanol (B145695) to the sample.[11]

-

Extract the lignans using an ultrasonic water bath at room temperature for 1 hour.[8]

-

Centrifuge the extract at a high speed (e.g., 25,160 x g).[8]

-

Filter the supernatant through a 0.22-μm nylon filter prior to HPLC analysis.[8]

b. HPLC Conditions:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 × 4.6 mm, 5 μm).[12]

-

Mobile Phase: Isocratic mixture of methanol (B129727) and water (e.g., 70:30, v/v).[12]

-

Flow Rate: 0.8 mL/min.[12]

-

Column Temperature: 30 °C.[12]

-

Injection Volume: 20 μL.[12]

c. Quantification:

-

Prepare standard solutions of this compound and other target lignans of known concentrations.

-

Generate a standard curve by plotting the peak area against the concentration of the standards.

-

Calculate the concentration of lignans in the samples by comparing their peak areas to the standard curve.

Experimental Workflow for Lignan Quantification

Enzyme Assay for CYP81Q1 (Piperitol/Sesamin Synthase)

This protocol describes a method for functionally characterizing the CYP81Q1 enzyme through heterologous expression in yeast.

a. Heterologous Expression in Yeast:

-

Clone the full-length cDNA of CYP81Q1 into a yeast expression vector (e.g., pYE22m).[3]

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae INVSc1) with the expression vector containing CYP81Q1 and a vector containing a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana ATR1). Co-expression of a CPR is essential for providing reducing equivalents to the P450 enzyme.

-

Cultivate the transformed yeast cells in an appropriate medium to induce protein expression.

b. Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Disrupt the cells using methods such as glass bead homogenization in a suitable buffer.

-

Isolate the microsomal fraction, which contains the expressed CYP81Q1 and CPR, by differential centrifugation.

c. Enzyme Assay:

-

Prepare a reaction mixture containing the isolated microsomes, the substrate ((+)-pinoresinol or (+)-piperitol), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubate the reaction mixture at an optimal temperature (e.g., 30 °C) for a specific duration.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

-

Analyze the extracted products by HPLC or LC-MS/MS to identify and quantify the formation of (+)-piperitol and this compound.[3]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression levels of genes involved in the sesamin biosynthesis pathway.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the desired sesame tissue (e.g., developing seeds) using a suitable RNA extraction kit or method.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

b. qRT-PCR:

-

Design and validate gene-specific primers for the target genes (e.g., CYP81Q1, DIR) and a suitable reference gene (e.g., Actin, UBQ6).[14]

-

Prepare the qRT-PCR reaction mixture containing cDNA, gene-specific primers, and a SYBR Green-based master mix.

-

Perform the qRT-PCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the gene expression data using the 2-ΔΔCT method to determine the relative expression levels of the target genes.[15]

Regulation of the this compound Biosynthesis Pathway

The biosynthesis of this compound is a tightly regulated process, influenced by developmental cues and genetic factors.

-

Transcriptional Regulation: The expression of key biosynthetic genes, particularly CYP81Q1, is temporally regulated during seed development, with expression levels correlating with the accumulation of sesamin.[3] Studies have identified quantitative trait loci (QTLs) associated with variations in sesamin and sesamolin content, suggesting the involvement of specific genetic regions in controlling lignan biosynthesis.[9]

-

Role of Cytochrome P450 Reductase (CPR): As with other cytochrome P450-mediated reactions, the activity of CYP81Q1 is dependent on the transfer of electrons from NADPH by a cytochrome P450 reductase.[5] The efficiency of this electron transfer can be a regulatory point in the pathway.

Logical Relationship in Enzyme Function

Conclusion

The elucidation of the this compound biosynthetic pathway in Sesamum indicum has provided a solid foundation for further research and application. The identification of key enzymes like the dirigent protein and the bifunctional cytochrome P450 enzyme, CYP81Q1, offers promising targets for metabolic engineering to enhance sesamin content in sesame. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate and manipulate this important metabolic pathway. Future studies focusing on the transcriptional regulatory network and the interplay between different branches of the phenylpropanoid pathway will further unravel the complexities of lignan biosynthesis and open new avenues for the sustainable production of these valuable bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Insights into the functional characterization of DIR proteins through genome-wide in silico and evolutionary studies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC analysis of sesaminol glucosides in sesame seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijcmas.com [ijcmas.com]

- 7. researchgate.net [researchgate.net]

- 8. Lignan Content and Antioxidant Capacity of Eight Sesame Varieties Cultivated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Integrative metabolomic and transcriptomic analyses reveal key mechanisms of lignan biosynthesis during sesame (Sesamum indicum L.) seed development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. Identification and testing of reference genes for Sesame gene expression analysis by quantitative real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The In Vitro Mechanism of Action of (-)-Sesamin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sesamin, a major lignan (B3055560) isolated from sesame seeds (Sesamum indicum), has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] Extensive in vitro studies have elucidated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-cancer agent.[1][4][5] This technical guide provides an in-depth overview of the core mechanisms of action of this compound observed in vitro, with a focus on its molecular targets and modulation of key signaling pathways. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, complex signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of its multifaceted activities.

Core Mechanisms of Action

This compound's biological effects are attributed to its ability to modulate a wide array of cellular processes, primarily through the regulation of critical signaling pathways. The primary mechanisms demonstrated in vitro include anti-inflammatory, anti-cancer, neuroprotective, and anti-osteoclastogenic effects.

Anti-Inflammatory and Antioxidant Effects

This compound exhibits potent anti-inflammatory and antioxidant properties by targeting key mediators of inflammation and oxidative stress.

Inhibition of Pro-inflammatory Mediators:

This compound has been shown to significantly reduce the production of pro-inflammatory cytokines and enzymes in various cell types. In lipopolysaccharide (LPS)-stimulated BV2 microglia, sesamin (B1680957) dose-dependently inhibits the mRNA and protein expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[6][7][8][9] It also suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂).[6] This inhibition is achieved, in part, through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[10]

Modulation of Inflammatory Signaling Pathways:

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: this compound inhibits the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[1][10][11] It prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8][11] This inhibition has been observed in various cell lines, including human chronic myelogenous leukemia (KBM-5) cells and prostate cancer cells (PC3).[10][11] Some studies suggest this is mediated through the inhibition of IκBα kinase (IKK) and Transforming growth factor beta-activated kinase 1 (TAK1).[11]

-

MAPK Pathway: this compound modulates the activity of MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK).[1][4][10] In LPS-stimulated BV2 microglia, sesamin suppresses the phosphorylation of p38 and JNK.[4][6] Similarly, in prostate cancer cells, it inhibits LPS-induced p38-MAPK activation.[10] The inhibition of these pathways contributes to the downregulation of inflammatory cytokine production.[7]

Activation of the Nrf2 Antioxidant Pathway:

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response.[12][13][14] In human osteoarthritis chondrocytes, sesamin upregulates the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[12] Knockdown of Nrf2 reverses the anti-inflammatory effects of sesamin, indicating the crucial role of this pathway.[12] This activation helps protect cells from oxidative stress by enhancing the expression of antioxidant enzymes.[13][14]

Quantitative Data on Anti-Inflammatory and Antioxidant Effects

| Cell Line | Stimulant | Sesamin Conc. (µM) | Effect | Percentage Inhibition/Change | Reference |

| BV2 Microglia | LPS | 10, 20, 40 | ↓ TNF-α, IL-1β, IL-6 mRNA | Dose-dependent | [8][9] |

| BV2 Microglia | LPS | 10, 20, 40 | ↓ NO, PGE₂ production | Significant reduction | [6] |

| KBM-5 | TNF (0.1 nM) | 100 | ↓ NF-κB activation | Time-dependent inhibition | [11] |

| PC3 | LPS | 100 µg/ml | ↓ p38 phosphorylation | Significant suppression | [10] |

| Human Chondrocytes | IL-1β | 5, 10, 20 | ↑ Nrf2, HO-1 expression | Dose-dependent upregulation | [12] |

| Caco-2 | H₂O₂ | 40, 80 | ↑ Nrf2 nuclear translocation | Significant increase | [14] |

Signaling Pathway Diagram: NF-κB Inhibition by this compound

Caption: this compound inhibits NF-κB signaling.

Anti-Cancer Activity

This compound has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic effects in a variety of cancer cell lines.[1][15]

Induction of Apoptosis and Cell Cycle Arrest:

This compound induces apoptosis through both mitochondrial and endoplasmic reticulum (ER) stress pathways.[16] It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[17] Furthermore, it activates caspase-3, a key executioner caspase in the apoptotic cascade.[2][16][17] In human breast cancer MCF-7 cells, sesamin induces sub-G1 phase arrest and upregulates p53 expression.[17] In gastric cancer AGS cells, it causes G0/G1 arrest.[18]

Inhibition of Cancer Cell Proliferation and Metastasis:

This compound inhibits the proliferation of various tumor cells, including those of the breast, prostate, lung, and leukemia.[3][11] This is partly achieved by downregulating the expression of cyclin D1, a key regulator of cell cycle progression.[10][11] It also suppresses the expression of genes involved in invasion and angiogenesis, such as matrix metalloproteinase-9 (MMP-9), intercellular adhesion molecule-1 (ICAM-1), and vascular endothelial growth factor (VEGF).[10][11]

Modulation of Cancer-Related Signaling Pathways:

The anti-cancer effects of this compound are associated with the modulation of several key signaling pathways:

-

PI3K/AKT/mTOR Pathway: In gastric cancer cells, sesamin's anti-cancer effects are mediated by acting on the pivotal nodes of the PI3K/AKT/mTOR pathway.[18]

-

STAT3 Pathway: this compound has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[1]

-

MAPK Pathway: As in inflammation, sesamin also modulates MAPK pathways (JNK, ERK1/2, p38) in cancer cells to exert its anti-proliferative and pro-apoptotic effects.[1][19]

Quantitative Data on Anti-Cancer Effects

| Cell Line | Sesamin Conc. | Effect | IC50 / Quantitative Measure | Reference |

| MOLT-4 (Leukemia) | Dose-dependent | ↓ Cell Viability | IC50: 48.9 µM (48h) | [2] |

| NB4 (Leukemia) | Dose-dependent | ↓ Cell Viability | IC50: 59.7 µM (48h) | [2] |

| MCF-7 (Breast Cancer) | 1, 10, 50 µM | ↓ Cell Viability, ↑ Apoptosis | Dose-dependent | [17] |

| PC3 (Prostate Cancer) | 25, 50, 100 µg/ml | ↓ Cell Proliferation, ↓ Invasion | Dose-dependent | [10] |

| HepG2 | 20, 30, 40 µM | ↓ Basal CYP3A4 mRNA | 9.7%, 28.3%, 47% decrease | [20] |

Signaling Pathway Diagram: Pro-Apoptotic Action of this compound

Caption: this compound induces apoptosis.

Neuroprotective Effects

This compound demonstrates significant neuroprotective activity in vitro by mitigating neuroinflammation and oxidative stress in neuronal and glial cells.

Inhibition of Microglial Activation:

Over-activated microglia contribute to neurodegeneration by releasing pro-inflammatory and neurotoxic factors. This compound effectively suppresses microglial activation.[4][6][21] In LPS-stimulated BV2 microglia, it diminishes the expression of Toll-like receptor 4 (TLR4), a key receptor for LPS, thereby reducing downstream inflammatory responses.[6][21] Pre-treatment of microglia with sesamin abrogates the neurotoxic effects of their conditioned medium on PC12 neuronal cells.[4][6]

Protection Against Neuronal Cell Death:

This compound directly protects neuronal cells from various insults. It has been shown to ameliorate cell death in PC12 cells induced by activated microglial-conditioned medium or high glucose conditions.[4][6] In an in vitro model of Parkinson's disease using 6-hydroxydopamine (6-OHDA)-treated PC12 cells, sesamin increased cell viability and decreased reactive oxygen species (ROS) production and apoptosis.[22]

Modulation of Neuroprotective Signaling Pathways:

The neuroprotective effects of this compound are linked to the modulation of MAPK and Nrf2 pathways in glial cells. By inhibiting p38 and JNK MAPKs in microglia, it reduces the production of neurotoxic inflammatory mediators.[4] Furthermore, its ability to activate the Nrf2 pathway in glial cells enhances their antioxidant capacity, contributing to a neuroprotective environment.[23]

Quantitative Data on Neuroprotective Effects

| Cell Line | Stimulant | Sesamin Conc. | Effect | Quantitative Measure | Reference |

| BV2 Microglia | High Glucose | 10, 20, 40 µM | ↓ ROS, IL-1β, TNF-α, NO | Dose-dependent decrease | [4] |

| PC12 | 6-OHDA | 5, 10 µM | ↑ Cell Viability, ↓ ROS | Significant increase/decrease | [22] |

| BV2 Microglia | LPS | Not specified | ↓ TLR4 expression | Significant diminishment | [6] |

Workflow Diagram: Neuroprotection via Microglial Inhibition

Caption: Neuroprotective workflow of this compound.

Anti-Osteoclastogenic Effects

This compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. This suggests its potential in treating osteolytic diseases.

Inhibition of Osteoclast Differentiation and Function:

In vitro studies have demonstrated that sesamin inhibits RANKL-induced osteoclastogenesis and bone resorption.[24][25] It suppresses the expression of osteoclast-specific genes and proteins, including tartrate-resistant acid phosphatase (TRAP), Cathepsin K, and nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1).[25]

Modulation of Osteoclast-Related Signaling Pathways:

The inhibitory effect of sesamin on osteoclast differentiation is mediated by blocking the ERK and NF-κB signaling pathways, which are crucial for RANKL-induced osteoclastogenesis.[24][25]

Quantitative Data on Anti-Osteoclastogenic Effects

| Cell Type | Stimulant | Sesamin Conc. | Effect | Quantitative Measure | Reference |

| Human Osteoclasts | RANKL | Not specified | ↓ Osteoclastogenesis, ↓ Bone Resorption | Inhibition observed | [24] |

| RAW264.7 | RANKL | 0-10 µM | ↓ Osteoclastogenesis | Dose-dependent repression | [26] |

| Human Osteoclasts | RANKL | Not specified | ↓ Expression of TRAP, Cathepsin K, NFATc1 | Significant inhibition | [25] |

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Methodology:

-

Cells (e.g., MOLT-4, NB4, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.[27]

-

2. NF-κB Activation Assay (EMSA)

-

Objective: To assess the effect of this compound on the DNA-binding activity of NF-κB.

-

Methodology:

-

Cells (e.g., KBM-5) are pre-incubated with this compound for a specified duration and then stimulated with an NF-κB activator (e.g., TNF-α).

-

Nuclear extracts are prepared from the treated cells.

-

The nuclear extracts are incubated with a radiolabeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

-

The protein-DNA complexes are resolved by non-denaturing polyacrylamide gel electrophoresis.

-

The gel is dried and subjected to autoradiography to visualize the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in sesamin-treated samples indicates inhibition of NF-κB activation.[11]

-

3. Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., p-p38, IκBα, Bax, Bcl-2, Nrf2).

-

Methodology:

-

Cells are treated with this compound and/or a stimulant as required by the experiment.

-

Total cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[10][12]

-

4. Apoptosis Assay (Annexin V/PI Staining)

-

Objective: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

The cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

The cells are incubated in the dark at room temperature.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[27]

-

Conclusion

The in vitro evidence compellingly demonstrates that this compound exerts its pharmacological effects through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit pro-inflammatory cascades (NF-κB, MAPKs), induce apoptosis in cancer cells, protect neuronal cells from inflammatory and oxidative damage, and suppress osteoclastogenesis underscores its potential as a multifaceted therapeutic agent. The activation of the Nrf2 antioxidant pathway is a key mechanism contributing to its protective effects across different cell types. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound for a range of chronic diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Further investigation into its specific molecular interactions and in vivo efficacy is warranted to translate these promising in vitro findings into clinical practice.

References

- 1. A comprehensive review on the anti-cancer properties and mechanisms of action of sesamin, a lignan in sesame seeds (Sesamum indicum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Autophagy and apoptosis induction by sesamin in MOLT-4 and NB4 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sesamin Acts as Anti-leukemic Compound Interacting with Novel Phosphoprotein Targets and Inducing Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sesamin protects against neurotoxicity via inhibition of microglial activation under high glucose circumstances through modulating p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]

- 6. Sesamin suppresses LPS-induced microglial activation via regulation of TLR4 expression [agris.fao.org]

- 7. Sesamin inhibits lipopolysaccharide-induced cytokine production by suppression of p38 mitogen-activated protein kinase and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Sesamin suppresses high glucose-induced microglial inflammation in the retina in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rvaprostatecancersupport.org [rvaprostatecancersupport.org]

- 11. Sesamin Manifests Chemopreventive Effects through Suppression of NF-κB-regulated Cell Survival, Proliferation, Invasion and Angiogenic Gene products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sesamin inhibits IL-1β-stimulated inflammatory response in human osteoarthritis chondrocytes by activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sesamin Protects against and Ameliorates Rat Intestinal Ischemia/Reperfusion Injury with Involvement of Activating Nrf2/HO-1/NQO1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sesamin Enhances Nrf2-Mediated Protective Defense against Oxidative Stress and Inflammation in Colitis via AKT and ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Sesamin Induces Human Leukemic Cell Apoptosis via Mitochondrial and Endoplasmic Reticulum Stress Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacological Properties to Pharmacological Insight of Sesamin in Breast Cancer Treatment: A Literature-Based Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sesamin: A Naturally Occurring Lignan Inhibits CYP3A4 by Antagonizing the Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Sesamin inhibits RANKL-induced osteoclastogenesis and attenuates LPS-induced osteolysis via suppression of ERK and NF-κB signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Sesamin inhibits RANKL‐induced osteoclastogenesis and attenuates LPS‐induced osteolysis via suppression of ERK and NF‐κB signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Autophagy and apoptosis induction by sesamin in MOLT4 and NB4 leu...: Ingenta Connect [ingentaconnect.com]

Review of in vitro studies on (-)-Sesamin's antioxidant potential.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of in vitro studies investigating the antioxidant potential of (-)-Sesamin, a major lignan (B3055560) found in sesame seeds (Sesamum indicum). The document summarizes quantitative data, details common experimental protocols for assessing antioxidant activity, and visualizes the key signaling pathways involved in Sesamin's mechanism of action.

Quantitative Data Summary: Antioxidant Activity of Sesamin and Derivatives

The antioxidant capacity of this compound and its related compounds has been quantified using a variety of standard in vitro assays. While Sesamin itself demonstrates moderate direct radical scavenging activity, its metabolites and its influence on endogenous antioxidant systems are significant.[1] The following tables summarize key quantitative findings from the literature.

Table 1: Radical Scavenging and Lipid Peroxidation Inhibition

| Assay Type | Compound | Test System | Result (IC₅₀ or % Inhibition) | Reference |

| DPPH Radical Scavenging | Sesamin | Chemical Assay | Dose-dependent activity observed | [2] |

| Methanolic Sesame Oil Extract | Chemical Assay | IC₅₀: 0.026 mg/mL | ||

| Sesaminol | Chemical Assay | IC₅₀: 0.0011 mg/mL | [3] | |

| ABTS Radical Scavenging | Sesaminol | Chemical Assay | IC₅₀: 0.0021 mg/mL | [3] |

| Methanolic Sesame Oil Extract | Chemical Assay | 58% discoloration at 2% (w/v) | ||

| Lipid Peroxidation | Sesamin | Linoleic Acid Peroxidation | 60% inhibition at 200 mg/L | |

| Sesaminol | Cu²⁺-induced LDL Peroxidation | IC₅₀: 36.0 ± 10.0 nM | ||

| Superoxide (B77818) Radical Scavenging | Sesamin | Chemical Assay | Dose-dependent activity observed | [2] |

| Nitric Oxide Scavenging | Sesamin | Chemical Assay | Dose-dependent activity observed | [2] |

Note: IC₅₀ (50% Inhibitory Concentration) is the concentration required to scavenge 50% of free radicals; a lower value indicates higher antioxidant activity. Sesaminol is a key metabolite of Sesamin.

Table 2: Effects on Cellular Antioxidant Enzymes and Reactive Oxygen Species (ROS)

| Assay / Measurement | Cell Line | Treatment / Inducer | Effect of this compound | Reference |

| Superoxide Dismutase (SOD) Activity | Neuronal PC12 Cells | MPP⁺ | Increased SOD activity and protein expression | |

| Catalase (CAT) Activity | Neuronal PC12 Cells | MPP⁺ | Reduced MPP⁺-induced CAT activity levels | |

| Catalase (CAT) Activity | HepG2 Cells | H₂O₂ | Increased CAT activity by 100% | |

| Glutathione Peroxidase (GPx) Activity | HepG2 Cells | H₂O₂ | Increased GPx activity by 100% | |

| Intracellular ROS Generation | SH-SY5Y Cells | Mechanical Stretch Injury | Pretreatment (50 µM) inhibited ROS generation | |

| Intracellular ROS Generation | PC12 & BV-2 Cells | Kainic Acid (KA) | Effectively reduced KA-induced ROS production |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.

-

Reagents : DPPH, Methanol (or Ethanol), this compound, Positive Control (e.g., Ascorbic Acid, Trolox).

-

Procedure :

-

Prepare a stock solution of DPPH (e.g., 200 µM) in methanol. Keep the solution protected from light.[3]

-

Prepare a series of dilutions of this compound and the positive control in methanol.

-

In a 96-well microplate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the DPPH working solution to all wells.[3]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 515-517 nm using a microplate reader.[3]

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay assesses the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

-

Reagents : ABTS diammonium salt, Potassium persulfate, Buffer (e.g., PBS or ethanol), this compound, Positive Control.

-

Procedure :

-

Prepare the ABTS•⁺ solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).[3]

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

-

Dilute the ABTS•⁺ solution with the buffer to an absorbance of ~0.70 at 734 nm.

-

Prepare a series of dilutions for this compound and the positive control.

-

Add a small volume of the sample dilution (e.g., 10 µL) to a 96-well plate, followed by a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL).

-

Incubate for a specified time (e.g., 6 minutes) at room temperature.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.[3]

-

Cellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

This cell-based assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Materials : Cell line (e.g., SH-SY5Y, PC12), cell culture medium, DCFH-DA probe, this compound, Oxidative stress inducer (e.g., H₂O₂, MPP⁺), PBS, Fluorometric microplate reader or fluorescence microscope.

-

Procedure :

-

Seed cells in a multi-well plate (e.g., 96-well, black-walled) and culture until they reach desired confluency.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 4-24 hours).

-

Remove the treatment medium and wash the cells with warm PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

-

Wash the cells again with PBS to remove excess probe.

-

Induce oxidative stress by adding an inducer (e.g., H₂O₂) to the cells for a short period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em ~485/535 nm) or visualize using a fluorescence microscope. The increase in fluorescence corresponds to the level of intracellular ROS.

-

Lipid Peroxidation (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a fluorescent adduct.

-

Materials : Cell or tissue lysate, Trichloroacetic acid (TCA), Thiobarbituric acid (TBA) solution, this compound, Oxidative stress inducer.

-

Procedure :

-

Induce lipid peroxidation in the biological sample (e.g., by treating cells with an inducer in the presence or absence of Sesamin).

-

To 0.5 mL of the sample (e.g., cell lysate), add 1 mL of TCA solution (e.g., 20%) to precipitate proteins.

-

Centrifuge the mixture (e.g., 3000 rpm for 15 minutes).

-

Transfer the supernatant to a new tube and add 1 mL of TBA solution (e.g., 0.67%).

-

Heat the mixture in a boiling water bath for 15-20 minutes to allow for color development.

-

Cool the samples and measure the absorbance of the resulting pink-colored solution at 532 nm.

-

The concentration of MDA is calculated using a standard curve prepared with an MDA standard.

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the activity of key endogenous antioxidant enzymes.

-

SOD Activity : A common method involves the xanthine/xanthine oxidase system to generate superoxide radicals, which then reduce a detector molecule like nitroblue tetrazolium (NBT) or WST-1. SOD in the sample competes for the superoxide radicals, thereby inhibiting the reduction of the detector. The activity is measured spectrophotometrically as the degree of inhibition.

-

CAT Activity : This is typically measured by monitoring the decomposition of a hydrogen peroxide (H₂O₂) substrate. The rate of decrease in absorbance at 240 nm, which is characteristic of H₂O₂, is directly proportional to the CAT activity in the sample.

Visualization of Signaling Pathways and Workflows

This compound exerts its antioxidant effects not only through direct scavenging but also by modulating key cellular signaling pathways that regulate the endogenous antioxidant response.

Nrf2 Signaling Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[4][5] Activation of Nrf2 leads to the transcription of a suite of cytoprotective genes.

Caption: this compound activates the Nrf2 signaling pathway to boost endogenous antioxidant defenses.

Modulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are involved in cellular responses to stress. Sesamin can modulate these pathways to mitigate inflammatory and oxidative responses.[2][6]

References

- 1. Phenolic profile and antioxidant activity of free/bound phenolic compounds of sesame and properties of encapsulated nanoparticles in different wall materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Antioxidant potential of two varieties of Sesamum indicum L. collected from Indonesia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

The Neuroprotective Potential of (-)-Sesamin: A Technical Guide to Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sesamin, a major lignan (B3055560) found in sesame seeds and sesame oil, has garnered significant scientific interest for its diverse pharmacological activities, including potent antioxidant and anti-inflammatory properties.[1][2] A growing body of preclinical evidence suggests that this compound exerts substantial neuroprotective effects across various models of neurological disorders, including cerebral ischemia, Parkinson's disease, and Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the key preclinical findings, detailing the experimental methodologies, summarizing quantitative outcomes, and illustrating the implicated molecular pathways. The blood-brain barrier permeability of sesamin (B1680957) has been affirmed in vivo, underscoring its potential as a centrally acting therapeutic agent.[1]

In Vitro Neuroprotective Effects of this compound

Preclinical in vitro studies have consistently demonstrated the ability of this compound to protect neuronal cells from various insults, including excitotoxicity, oxidative stress, and inflammation-induced apoptosis.[4][5][6]

Quantitative Data from In Vitro Studies

| Cell Line | Insult | This compound Concentration | Outcome | Result | Reference |

| Primary Cortical Neurons | NMDA (200 µM) | 0.1 µM | Cell Viability (MTT Assay) | Significant protection against NMDA-induced injury | |

| Primary Cortical Neurons | NMDA (200 µM) | 0.1 µM | Apoptosis/Death (Hoechst 33258/PI) | Markedly attenuated excitotoxicity; 8.1 ± 1.4% (control) vs 43.4 ± 4.7% (NMDA) vs lower in sesamin group | [4] |

| SH-SY5Y | H₂O₂ (400 µM) | 1 µM | Cell Viability (MTT Assay) | Remarkably reduced cell death | [5] |

| SH-SY5Y | H₂O₂ (400 µM) | 1 µM | Intracellular ROS | Remarkably reduced ROS production | [5] |

| PC12 | 6-OHDA | 5 and 10 µM | Cell Viability | Significantly increased cell viability (p<0.001) | [6] |

| PC12 | 6-OHDA | 5 and 10 µM | ROS Levels | Significantly decreased ROS (p<0.001) | [6] |

| PC12 | Conditioned medium from LPS-stimulated BV2 cells | Not specified | Apoptosis | Reduced apoptosis | [1][7] |

| PC12 | High glucose | Not specified | Cell Death | Protected against high glucose-induced cell death | [1] |

| PC12 | Kainic Acid (150 µM) | 0.1, 0.5, 1.0, 2.0 µM | Cell Viability (MTT Assay) | Increased cell viability in a dose-dependent manner | [8] |

| PC12 | Kainic Acid (150 µM) | Not specified | LDH Release | Reduced LDH release | [8] |

| BV2 microglia | High glucose (50 mM) | 10, 20, 40 µM | Nitric Oxide, IL-1β, TNF-α Release | Significant reduction in a dose-dependent manner | [1] |

| BV2 microglia | High glucose (50 mM) | 10, 20, 40 µM | ROS Generation (H2DCFDA assay) | Significant reduction | [1] |

| Rat Primary Microglia | LPS (1000 ng/mL) | 20, 100 µM | Nitric Oxide Production | Significantly attenuated excess NO generation | [9][10] |

Key In Vitro Experimental Protocols

NMDA-Induced Excitotoxicity in Primary Cortical Neurons: Primary cortical neurons were cultured for 7 days in vitro (DIV 7). The cells were pre-treated with this compound (0.1-10 µM) for 24 hours. Subsequently, the neurons were exposed to 200 µM N-methyl-D-aspartate (NMDA) and 20 µM glycine (B1666218) for 60 minutes to induce excitotoxicity. After the insult, the cells were washed and returned to the original culture medium containing this compound for another 24 hours. Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Apoptosis and cell death were quantified using Hoechst 33258 and propidium (B1200493) iodide (PI) double staining.

High Glucose-Induced Microglial Activation and Neurotoxicity: Murine BV2 microglial cells were cultured in Dulbecco's modified Eagle's medium (DMEM). To mimic hyperglycemic conditions, cells were exposed to high glucose (50 mM). For treatment groups, cells were pre-incubated with this compound (10, 20, 40 µM) for 4 hours prior to high glucose exposure for 24 or 48 hours. The release of inflammatory mediators such as nitric oxide (NO), IL-1β, and TNF-α was measured. Intracellular reactive oxygen species (ROS) generation was assessed using the H2DCFDA assay. To evaluate neuroprotective effects, PC12 neuronal cells were treated with conditioned medium collected from the BV2 cell cultures, and PC12 cell viability was determined by MTT assay.[1]

6-OHDA-Induced Toxicity in PC12 Cells (In Vitro Model of Parkinson's Disease): PC12 cells were pretreated with sesame seed extracts (5 and 10 µg/ml) or this compound (5 and 10 µM) before being exposed to 6-hydroxydopamine (6-OHDA) to induce cellular death and apoptosis. Cell viability was measured using the resazurin (B115843) assay. Reactive oxygen species (ROS) levels and apoptosis were determined by ROS assay and propidium iodide (PI) staining with flow cytometry. Protein expression of signaling molecules like ERK1/2 was analyzed by Western blot.[6]

In Vivo Neuroprotective Effects of this compound

Animal studies have provided compelling evidence for the neuroprotective efficacy of this compound in models of stroke and Parkinson's disease.

Quantitative Data from In Vivo Studies

| Animal Model | Insult | This compound Dosage | Outcome | Result | Reference |

| Gerbils | Focal Cerebral Ischemia (MCA+CCA occlusion) | Not specified (oral admin) | Infarct Size (TTC staining) | Reduced by approx. 50% (Control: 19.4 ± 2.0% vs Sesamin: 9.8 ± 3.1%) | [9] |

| Mice | MCAO (2h) and Reperfusion | 43.2 mg/kg | Cerebral Ischemic Injury | Attenuated injury | |

| Mice | MCAO | 30 mg/kg bwt | Infarction Volume | Significantly reduced | [11] |

| Mice | MCAO | 30 mg/kg bwt | Lipid Peroxidation | Significantly reduced | [11] |

| Mice | MCAO | 30 mg/kg bwt | Cleaved-caspase-3 Activation | Significantly reduced | [11] |

| Mice | MCAO | 30 mg/kg bwt | GSH Activity | Increased | [11] |

| Mice | MCAO | 30 mg/kg bwt | iNOS and COX-2 Expression | Diminished | [11] |

| Mice | MCAO | 30 mg/kg bwt | SOD Activity & Expression | Significantly restored | [11] |

| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day for 1 week | Motor Imbalance (Narrow Beam Test) | Attenuated | [12] |

| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Striatal Malondialdehyde (MDA) & ROS | Lowered | [12] |

| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Superoxide (B77818) Dismutase (SOD) Activity | Improved | [12] |

| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Striatal Caspase 3 Activity & α-synuclein | Lowered | [12] |

| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Glial Fibrillary Acidic Protein (GFAP) | Attenuated immunoreactivity | [12] |

| Rats | Intrastriatal 6-OHDA | 20 mg/kg/day | Nigral Neuronal Apoptosis | Depressed | [12] |

| Rats | Kainic Acid-induced Status Epilepticus | 30 mg/kg | Mortality | Decreased from 22% to 0% | [8] |

| Rats | Kainic Acid-induced Status Epileticus | 30 mg/kg | Plasma α-tocopherol | Increased by 55.8% | [8] |

| Rats | Kainic Acid-induced Status Epileticus | 30 mg/kg | TBARS level | Significantly reduced | [8] |

Key In Vivo Experimental Protocols

Focal Cerebral Ischemia in Gerbils: Gerbils were pretreated with purified this compound or a crude sesame oil extract for four days prior to the induction of focal cerebral ischemia. Ischemia was induced by occlusion of the right common carotid artery and the right middle cerebral artery (MCA+CCA). The neuroprotective effect was assessed by measuring the infarct size using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain sections.[9]

Unilateral Striatal 6-OHDA Model of Parkinson's Disease in Rats: Parkinson's disease was modeled in rats via unilateral intrastriatal injection of 6-hydroxydopamine (6-OHDA). Rats were pretreated with this compound at doses of 10 or 20 mg/kg/day for one week. The neuroprotective effects were evaluated through a battery of tests including behavioral assessment (narrow beam test), biochemical assays for oxidative stress markers (MDA, ROS, SOD), and immunohistochemical analysis for markers of apoptosis (caspase 3), astrogliosis (GFAP), α-synuclein expression, and dopaminergic neuron survival (tyrosine hydroxylase).[12]

Mechanistic Insights: Signaling Pathways Modulated by this compound

The neuroprotective effects of this compound are attributed to its ability to modulate multiple signaling pathways involved in inflammation, oxidative stress, and apoptosis.

Inhibition of Microglial Activation and Neuroinflammation

This compound has been shown to inhibit the activation of microglia, the resident immune cells of the central nervous system.[1] In high-glucose conditions, this compound hinders microglial activation by reducing the release of pro-inflammatory mediators like NO, IL-1β, and TNF-α. This effect is mediated through the modulation of the p38 and JNK signaling pathways.[1] Furthermore, this compound can suppress LPS-induced microglial activation by downregulating the expression of Toll-like receptor 4 (TLR4), a key receptor in the innate immune response, thereby inhibiting the JNK and NF-κB pathways.[7]

Caption: this compound inhibits microglial activation and neuroinflammation.

Attenuation of Oxidative Stress

A key mechanism underlying this compound's neuroprotection is its potent antioxidant activity.[2] In models of Parkinson's disease, this compound lowered levels of malondialdehyde (MDA) and reactive oxygen species (ROS) while improving the activity of the antioxidant enzyme superoxide dismutase (SOD).[12] In cerebral ischemia models, this compound treatment significantly restored SOD activity and expression.[11] Furthermore, in vitro studies have demonstrated that this compound can directly reduce intracellular ROS production in neuronal cells exposed to oxidative insults like hydrogen peroxide.[5]

Caption: this compound's antioxidant mechanism of neuroprotection.

Inhibition of Apoptotic Pathways

This compound has been shown to interfere with apoptotic signaling cascades. In a rat model of Parkinson's disease, it lowered striatal caspase 3 activity and depressed nigral neuronal apoptosis.[12] In a mouse model of cerebral ischemia, this compound treatment led to a significant reduction in cleaved-caspase-3 activation.[11] In vitro studies also indicate that this compound can protect neuronal cells from apoptosis induced by inflammation, oxidative stress, or nitrosative stress.[1]

Caption: this compound inhibits the apoptotic caspase-3 pathway.

Conclusion and Future Directions

The preclinical data robustly support the neuroprotective potential of this compound across a range of in vitro and in vivo models of neurological disorders. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic effects, makes it a promising candidate for further investigation. Future preclinical studies should focus on optimizing dosage and treatment windows, exploring its efficacy in chronic neurodegenerative models, and further elucidating its molecular targets. The translation of these promising preclinical findings into clinical trials is a critical next step to evaluate the efficacy, safety, and pharmacokinetic profile of this compound in human subjects with neurodegenerative diseases.[3]

References

- 1. Sesamin protects against neurotoxicity via inhibition of microglial activation under high glucose circumstances through modulating p38 and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Advances in Neuroprotective Effects and Relative Mechanisms of Sesamin [agris.fao.org]

- 3. The Role of Sesamin in Targeting Neurodegenerative Disorders: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Sesamin and sesamol attenuate H2O2-induced oxidative stress on human neuronal cells via the SIRT1-SIRT3-FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Sesamum indicum, Sesamin and Sesamolin Against 6-OHDA-induced Apoptosis in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sesamin ameliorates oxidative stress and mortality in kainic acid-induced status epilepticus by inhibition of MAPK and COX-2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of Sesamin and Sesamolin on Gerbil Brain in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sesamin attenuates neurotoxicity in mouse model of ischemic brain stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sesamin imparts neuroprotection against intrastriatal 6-hydroxydopamine toxicity by inhibition of astroglial activation, apoptosis, and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Historical Perspective of (-)-Sesamin

For Researchers, Scientists, and Drug Development Professionals